![molecular formula C6H7NO2 B13816651 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is a heterocyclic compound that features a bicyclic structure with nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves catalytic hydrogenation reactions, which also yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for 3-azabicyclo[3.1.0]hexane derivatives often utilize transition metal catalysis due to its efficiency and scalability. These methods include the use of photoredox catalysis and oxidative cyclopropanation, which provide high yields and are suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated bicyclic compounds .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound features an oxygen atom in place of the nitrogen atom found in 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI).
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This derivative has additional methyl groups, which can affect its chemical properties and biological activity.
Uniqueness
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features contributes to its distinct chemical reactivity and potential for biological activity .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9) |
Clave InChI |
COOSDAIGFVXLLU-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
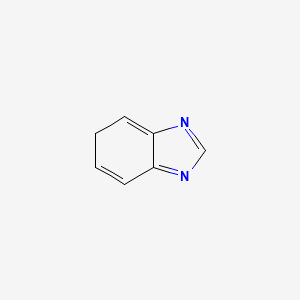
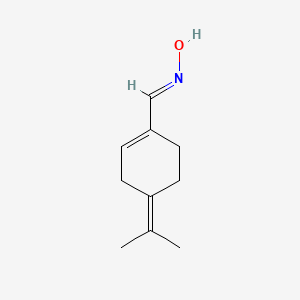
![Adenosine,[8-14C]](/img/structure/B13816584.png)
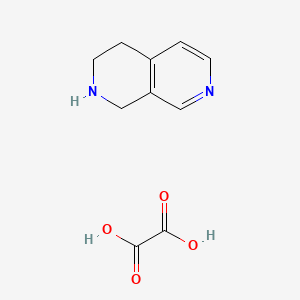
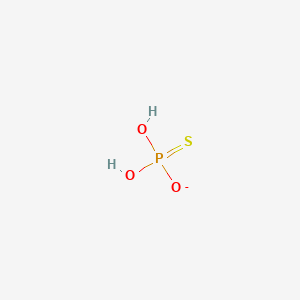
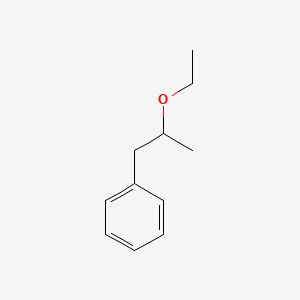
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

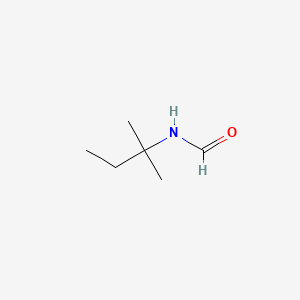
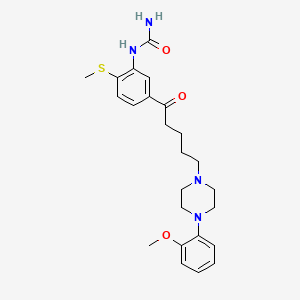
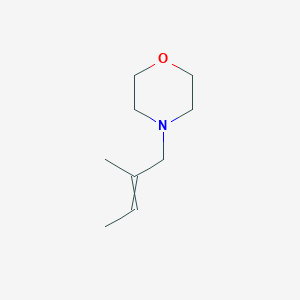
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
